molecular formula C7H14ClNO B1381829 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1818847-48-1

5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B1381829
CAS No.: 1818847-48-1
M. Wt: 163.64 g/mol
InChI Key: WJYWKGLMWDDMPM-UHFFFAOYSA-N
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Description

5-Aminobicyclo[221]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic amine with a hydroxyl group, making it an interesting subject for various chemical and biological studies The compound is known for its unique structure, which includes a bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Amination: The norbornene undergoes an amination reaction to introduce the amino group.

    Hydroxylation: The next step involves the hydroxylation of the bicyclic ring to introduce the hydroxyl group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The compound may also act as a chiral ligand, influencing the stereochemistry of reactions it participates in.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: The parent hydrocarbon of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride.

    5-Aminobicyclo[2.2.1]heptane: Lacks the hydroxyl group present in this compound.

    2-Hydroxybicyclo[2.2.1]heptane: Lacks the amino group present in this compound.

Uniqueness

This compound is unique due to the presence of both an amino and a hydroxyl group on the bicyclic ring system. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

5-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7,9H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWKGLMWDDMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 3
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 5
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride

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